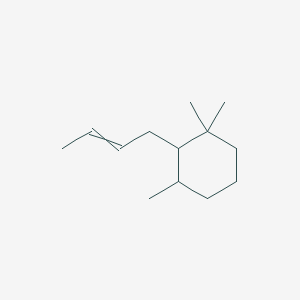![molecular formula C27H23N3O5 B12562206 [(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid CAS No. 189445-02-1](/img/structure/B12562206.png)
[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid is a complex organic compound that features a unique structure combining pyridine and phenyl groups with methoxy and imino functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid typically involves multiple steps, starting with the preparation of the pyridin-2-ylmethoxy and 4-methoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, to form the final compound. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to [(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid include:
Pyridin-2-yl derivatives: These compounds share the pyridine moiety and may have similar biological activities.
Phenylmethoxy derivatives: Compounds with phenylmethoxy groups can exhibit similar chemical reactivity.
Iminoacetic acid derivatives: These compounds have the iminoacetic acid functionality and may be used in similar applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
189445-02-1 |
|---|---|
Molekularformel |
C27H23N3O5 |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
2-[bis[4-(pyridin-2-ylmethoxy)phenyl]methoxyimino]acetic acid |
InChI |
InChI=1S/C27H23N3O5/c31-26(32)17-30-35-27(20-7-11-24(12-8-20)33-18-22-5-1-3-15-28-22)21-9-13-25(14-10-21)34-19-23-6-2-4-16-29-23/h1-17,27H,18-19H2,(H,31,32) |
InChI-Schlüssel |
DIYGRXGOUZKXFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4=CC=CC=N4)ON=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)
![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)
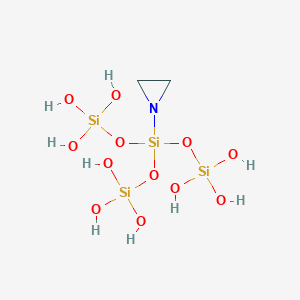
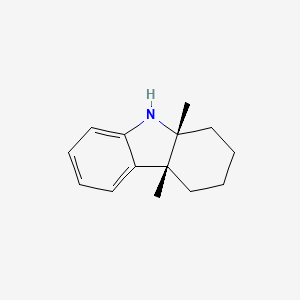

![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)

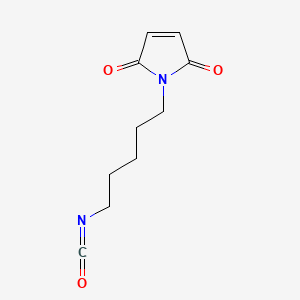


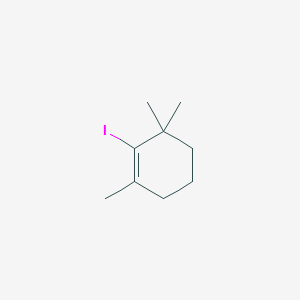
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)-](/img/structure/B12562187.png)
